molecular formula C₄H₂Br₂O₃ B152200 Mucobromic acid CAS No. 488-11-9

Mucobromic acid

Cat. No.: B152200
CAS No.: 488-11-9
M. Wt: 257.86 g/mol
InChI Key: NCNYEGJDGNOYJX-IHWYPQMZSA-N
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Description

Mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid, C₄H₂Br₂O₃, CAS 488-11-9) is a highly functionalized halogenated furanone characterized by a Z-configured double bond, two bromine atoms, and adjacent carbonyl groups . This structural complexity makes it a versatile building block in organic synthesis, particularly for constructing heterocycles, lactams, and bioactive molecules. Its applications span anticancer agents, quorum sensing inhibitors (QSIs), and precursors for isotopic labeling . Commercially available and cost-effective, this compound is favored in green chemistry for its high reactivity and multifunctional sites .

Properties

IUPAC Name

(Z)-2,3-dibromo-4-oxobut-2-enoic acid
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InChI

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NCNYEGJDGNOYJX-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)/C(=C(\C(=O)O)/Br)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2Br2O3
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DSSTOX Substance ID

DTXSID20883397
Record name Mucobromic acid
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Molecular Weight

257.86 g/mol
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CAS No.

488-11-9
Record name Mucobromic acid
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Record name Mucobromic acid
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Record name Mucobromic acid
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Record name 2-Butenoic acid, 2,3-dibromo-4-oxo-, (2Z)-
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Record name Mucobromic acid
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Preparation Methods

Stoichiometry and Reaction Conditions

The stoichiometric bromination of furfural requires three equivalents of bromine (Br2_2) per mole of furfural, as illustrated by the balanced equation:

C5H4O2+3 Br2+3 H2OC3H2Br2O3+CO2+8 HBr\text{C}5\text{H}4\text{O}2 + 3\ \text{Br}2 + 3\ \text{H}2\text{O} \rightarrow \text{C}3\text{H}2\text{Br}2\text{O}3 + \text{CO}2 + 8\ \text{HBr}

This reaction typically occurs in an aqueous medium at temperatures ranging from 80°C to 130°C. The presence of nitric acid (HNO3_3) or nitrous acid (HNO2_2) as catalysts accelerates the bromination by facilitating the oxidation of intermediate species.

Batch Process Optimization

In batch reactors, furfural is introduced incrementally to a mixture of bromine and aqueous hydrobromic acid (HBr). Key parameters include:

  • HBr Concentration : 20–50% by weight (optimal: 40%)

  • Free Bromine Concentration : 2–10% by weight

  • Reaction Duration : 8–24 hours

Post-reaction cooling to 20°C induces crystallization of this compound, which is subsequently isolated via filtration or centrifugation. The mother liquor, rich in HBr, is often recycled to enhance cost-efficiency.

Continuous Production Systems

Industrial-scale synthesis favors continuous processes to maximize yield and minimize downtime. The patent by US3661987A delineates a vertical tube reactor design optimized for high-throughput this compound production.

Reactor Configuration and Operation

The apparatus comprises two interconnected vertical tubes with inlets for bromine, nitric acid, and furfural. Oxygen or air is injected to regenerate nitric acid from nitrogen monoxide (NO) byproducts, ensuring catalytic continuity.

Table 1: Continuous Process Parameters (US3661987A)

ParameterValue
Temperature90°C
Feed Rate (Furfural)48 parts/hour
Bromine Input105 parts/hour
Nitric Acid (65%) Input110 parts/hour
Air Flow Rate13 parts/hour
Circulation Rate230,000 parts/hour
Yield89% (theoretical)

This configuration achieves a steady-state output of 120 parts/hour of this compound with a melting point of 122–124°C.

Catalytic Mechanisms and Byproduct Management

The bromination mechanism involves sequential electrophilic attacks on the furfural ring, followed by oxidative cleavage and decarboxylation. Recent studies using cesium fluoride (CsF) in dimethylformamide (DMF) have elucidated the role of base catalysts in stabilizing intermediates during nucleophilic substitution.

Side Reactions and Mitigation

Major byproducts include:

  • Unreacted Bromine : Neutralized via post-reaction furfural dosing.

  • Nitrogen Oxides (NOx_x) : Condensed and reintroduced into the reactor to sustain HNO3_3 levels.

  • Hydrogen Bromide (HBr) : Captured and reused as a reaction medium.

Alternative Synthetic Routes

While furfural bromination dominates industrial production, exploratory methods have emerged:

Halogen Exchange Reactions

Mucochloric acid (C3_3H2_2Cl2_2O3_3) undergoes bromide exchange in HBr-saturated environments, though this route is less economically viable due to precursor costs.

Biomass-Derived Synthesis

Pyrolysis of brominated lignocellulosic materials has been proposed, but yields remain suboptimal (<30%) compared to conventional methods.

Industrial Challenges and Innovations

Corrosion and Material Selection

The corrosive nature of HBr and HNO3_3 necessitates reactor linings composed of Hastelloy C-276 or tantalum.

Environmental Considerations

Bromine recovery systems are integral to reducing ecological footprints. Modern plants employ vacuum distillation to reclaim >95% of residual Br2_2 .

Scientific Research Applications

Medicinal Chemistry

Mucobromic acid exhibits several biological activities that position it as a candidate for therapeutic applications:

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of inflammatory mediators like leukotrienes, suggesting its potential use in treating conditions such as asthma and bronchitis.
  • Mucus Regulation : Studies have shown that this compound can alter mucus viscosity, aiding in the clearance of excessive mucus from airways, which is beneficial for respiratory diseases.
  • Antimicrobial Activity : Preliminary findings suggest this compound possesses antimicrobial properties against various bacteria and fungi, although further research is needed to elucidate its mechanisms.
  • Mutagenicity : this compound has been identified as a mutagen, reacting with nucleosides and potentially interfering with nucleic acid synthesis. This property raises concerns regarding its environmental impact as a byproduct of water disinfection processes .

Organic Synthesis

This compound serves as a versatile precursor in organic synthesis due to its reactivity:

  • Synthesis of Derivatives : It can be synthesized from furfural through bromination processes, leading to various derivatives that exhibit biological activities. For instance, this compound has been used to create azido derivatives of furanones and pyridazinones, which are important in medicinal chemistry .
  • Cross-linking Reactions : The compound can cross-link gelatin and undergo Friedel-Crafts acylation reactions, producing substituted γ-aryl-γ-butenolides. This demonstrates its potential in developing new materials with specific properties .
  • Click Chemistry Applications : this compound's high reactivity allows it to participate in click reactions, expanding its utility in synthesizing complex organic molecules .

Environmental Studies

Given its role as a byproduct of water treatment processes, this compound's environmental impact is under investigation:

  • Mutagenicity Concerns : Its mutagenic properties necessitate studies on the ecological consequences of its presence in treated water systems. Understanding how it affects microbial populations is crucial for assessing risks associated with water disinfection methods .

Case Studies and Research Findings

StudyFocusFindings
Study on Anti-inflammatory PropertiesIn vitro analysisThis compound inhibits leukotriene production, suggesting therapeutic potential for inflammatory diseases.
Synthesis of Azido DerivativesOrganic synthesisThis compound successfully reacts with sodium azide to yield stable azido derivatives usable in click chemistry .
Environmental Impact AssessmentWater treatment byproductsIdentified as a mutagen; requires further study on ecological effects and microbial genetics .

Mechanism of Action

Mucobromic acid exerts its effects through its ability to alkylate certain DNA bases, specifically guanosine, adenosine, and cytosine. This alkylation can lead to genotoxic effects and potential carcinogenicity . The compound’s mechanism of action involves the interaction with DNA, leading to mutations and other genetic alterations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mucobromic Acid vs. Mucochloric Acid (MCA)

Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) shares structural similarity with this compound but replaces bromine with chlorine. Key differences include:

Property This compound Mucochloric Acid Reference
Electrophilicity Lower (Br less electronegative) Higher (Cl more electronegative)
Reaction Yields Lower in reductive amination Higher (e.g., 79% vs. 39% with aliphatic amines)
Antibacterial Activity Moderate (e.g., 75% QSI at 250 µM) Comparable (80% QSI at 250 µM)
Stability in Diazido Derivatives Unstable (decomposes at low temps) Not reported

Mechanistic Insight : Chlorine’s higher electrophilicity enhances nucleophilic substitution efficiency in MCA, explaining its superior yields in lactam synthesis .

Halogenated Furanones: Reduced Forms and Derivatives

Reduced forms of this compound (e.g., 2,3-dibromo-2(5H)-furanone, RMBA) and mucochloric acid (RMCA) exhibit distinct reactivities and biological activities:

Compound Mutagenicity (Ames Test) Anti-Proliferative Activity Reference
This compound High mutagenicity Moderate (IC₅₀ = 1.3–1.6 µM for HCT-116)
RMBA Lower mutagenicity Not reported
MCA High mutagenicity Not reported

Key Finding : The hydroxyl group at C-5 in this compound contributes to its mutagenicity, while reduction to RMBA reduces toxicity .

Lactam Derivatives

Lactams derived from this compound (3,4-dibromopyrrole-2-ones) and MCA were compared for QSI activity against Pseudomonas aeruginosa:

Derivative QSI Activity (250 µM) Yield Reference
N-aryl lactams (Mucobromic) 75% inhibition 26–39%
N-aryl lactams (MCA) 80% inhibition 46–79%
Phenolic Derivatives 75–80% inhibition 26–55%

Computational Insight : Docking studies indicate hydrogen bonding and hydrophobic interactions with the LasR receptor drive QSI activity, with MCA derivatives showing marginally better efficacy .

Silyl Ether Derivatives

Silyl ether modifications at C-5 of this compound enhance anticancer selectivity:

Compound Anti-Proliferative Activity (IC₅₀) Selectivity Reference
Parent this compound Not reported N/A
Compound 126 (Si-OEt) 1.3 µM (HCT-116) Colorectal cancer
Withaferin A Derivatives 0.5–2.0 µM (HeLa, A-549) Broad-spectrum

Key Advantage: Silyl groups modulate hydrophobicity, improving selectivity for colorectal cancer lines over lung or cervical carcinomas .

Diazido and Click Chemistry Precursors

This compound’s diazido derivatives (3,4-diazido-5-hydroxyfuran-2(5H)-one) are unstable but serve as precursors for click reactions. In contrast, methoxy-stabilized analogs (e.g., 3,4-diazido-5-methoxyfuranone) achieve >90% yields . Similar derivatives from 4,5-dibromopyridazinones show superior stability and reactivity, underscoring this compound’s adaptability in modular synthesis .

Application in Trisubstituted Olefins

This compound reacts with N-heterocycles (imidazoles, pyrazoles) to form trisubstituted olefins in 62–86% yields. Electron-donating substituents on N-heterocycles enhance yields (e.g., 86% for para-methoxy vs. 62% for nitro groups) . This contrasts with MCA, which is less explored in such reactions.

Data Tables

Table 1: Comparative Reactivity in Barbier-Type Reactions

Substrate Product Yield (this compound) Yield (Mucochloric Acid) Reference
Allyl Bromide 70–86% 90%
Methyl (2-bromomethyl) acrylate 74% 76%

Note: Solvent systems (MeOH/H₂O vs. THF/H₂O) further influence yields .

Biological Activity

Mucobromic acid (MBA) is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and its utility as a precursor in the synthesis of various bioactive compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis applications, and relevant case studies.

This compound is derived from the reaction of furfural with bromine in aqueous media, resulting in a cyclic structure stabilized by an internal reaction between its aldehyde and carboxylic acid groups. The compound can exist in multiple forms, with its reactivity being a key feature that facilitates various synthetic applications .

Table 1: Key Properties of this compound

PropertyDescription
Molecular FormulaC₅H₅BrO₂
Molecular Weight189.00 g/mol
SolubilitySoluble in water and organic solvents
ReactivityHigh reactivity with nucleophiles

Biological Activity

This compound exhibits a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Its derivatives have been synthesized for enhanced biological efficacy, particularly through modifications that exploit its functional groups.

Antibacterial and Antibiofilm Activity

Research indicates that this compound and its derivatives possess significant antibacterial properties. For example, compounds derived from this compound have shown effectiveness against Escherichia coli, inhibiting quorum sensing (QS) mechanisms which are critical for bacterial communication and biofilm formation .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In particular, studies have reported that derivatives containing acetylene units exhibit notable antitumor activity. The introduction of these units into the molecular structure enhances the compound's ability to interact with cancer cells, leading to increased cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : this compound readily undergoes nucleophilic substitution reactions due to the presence of bromine atoms, which can be replaced by various nucleophiles, resulting in biologically active derivatives .
  • Cross-linking Properties : The compound has been shown to cross-link gelatin and other biomolecules, which may contribute to its biological effects by altering cellular interactions .
  • Mutagenicity : this compound has demonstrated mutagenic activity through its reactions with nucleotides, leading to the formation of etheno derivatives that can affect genetic material .

Study 1: Synthesis of Azido Derivatives

In a study focused on synthesizing azido derivatives from this compound, researchers explored its reactivity with sodium azide. The resulting compounds exhibited stability and potential for further functionalization, highlighting the utility of this compound as a versatile precursor in drug development .

Study 2: Antibacterial Efficacy Against Biofilms

Another significant study evaluated the antibacterial efficacy of this compound derivatives against biofilms formed by E. coli. The results indicated that these derivatives not only inhibited bacterial growth but also disrupted established biofilms, suggesting their potential application in treating biofilm-related infections .

Q & A

Q. What are the key physicochemical properties of mucobromic acid that influence its reactivity in organic synthesis?

this compound (C₄H₂Br₂O₃) is a brominated α,β-unsaturated carbonyl compound with a molecular weight of 257.86 g/mol. Its structure includes two bromine atoms at the 2- and 3-positions and a carboxylic acid group, making it highly electrophilic. Key properties include:

  • Melting point : 120–125°C .
  • Solubility : Soluble in methanol (0.1 g/mL) and water, facilitating its use in polar reaction media .
  • Acidity : The α,β-unsaturated system enhances its reactivity in conjugate addition and cyclization reactions . These properties are critical for designing reactions, such as lactam synthesis, where solubility and electrophilicity dictate reagent compatibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is corrosive (Risk Phrase R34) and requires:

  • Storage : Inert atmosphere at room temperature to prevent decomposition .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks (R37) . Safety data sheets (SDS) and hazard codes (UN 3261) should be reviewed prior to use .

Advanced Research Questions

Q. How can researchers optimize the synthesis of lactam derivatives from this compound to improve yields?

Lactam synthesis involves reacting this compound with amines (e.g., 4-aminophenyl derivatives) under reductive conditions. Key methodological considerations include:

  • Reducing agents : Sodium triacetoxyborohydride (STAB) selectively reduces imine intermediates without over-reducing the α,β-unsaturated system .
  • Solvent choice : Methanol or dichloromethane balances solubility and reaction kinetics .
  • Temperature control : Reactions performed at 0–25°C minimize side reactions (e.g., bromine displacement) . Yield optimization (e.g., 52.5–54.2% for C-linked amides) requires iterative adjustment of stoichiometry and reaction time .

Q. What analytical techniques are most effective for resolving contradictions in spectroscopic data during characterization of this compound derivatives?

Discrepancies in NMR, IR, or HRMS data can arise from isomerism or impurities. A tiered approach is recommended:

  • NMR : Use ¹H-¹³C HSQC to confirm coupling patterns and distinguish regioisomers .
  • HRMS : Validate molecular formulae with <5 ppm mass accuracy to rule out adducts .
  • X-ray crystallography : Resolve ambiguous structures (e.g., Z/E isomers) when spectral overlap occurs . Cross-referencing with databases (e.g., Cambridge Structural Database) ensures consistency .

Q. How do structural modifications of this compound impact its biological activity in quorum-sensing inhibition (QSI) studies?

Derivatives like C-linked amides (e.g., compounds 32–38) show enhanced QSI activity (30–54% inhibition at 250 µM) compared to N-linked analogs. Key factors include:

  • Electron-withdrawing groups : Bromine atoms increase electrophilicity, enhancing receptor binding .
  • Steric effects : Bulky substituents (e.g., octyl groups) improve activity by 53.6% via hydrophobic interactions .
  • Dose-response assays : Test derivatives at 62.5–250 µM to establish IC₅₀ values and compare efficacy .

Methodological Guidance

Q. What steps should be taken to ensure reproducibility in this compound-based syntheses?

  • Documentation : Record exact reaction conditions (e.g., solvent purity, humidity) in shared protocols .
  • Batch testing : Validate reagent lots via TLC or HPLC to detect impurities .
  • Collaborative verification : Share samples with independent labs for spectral replication .

Q. How can researchers design experiments to explore this compound’s role in novel reaction pathways?

  • Hypothesis-driven design : Frame questions around understudied reactions (e.g., photochemical bromination) .
  • High-throughput screening : Use automated platforms to test diverse amine/aldehyde combinations .
  • Computational modeling : Predict reaction outcomes via DFT calculations (e.g., Fukui indices for electrophilicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mucobromic acid
Reactant of Route 2
Mucobromic acid

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